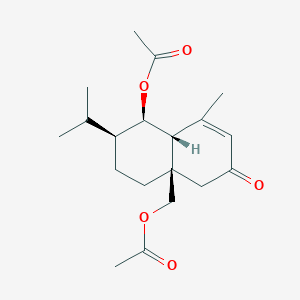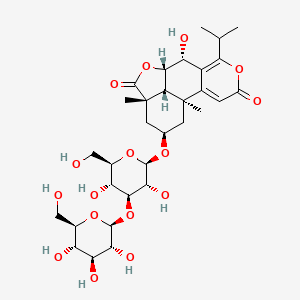
Nagilactoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nagilactoside C is a natural product found in Nageia nagi with data available.
Scientific Research Applications
Chemical Identification and Isolation
Nagilactoside C, along with other similar compounds (nagilactosides D and E), has been isolated from Podocarpus nagi. These water-soluble constituents were identified using chemical and spectroscopic methods, emphasizing the diversity of compounds in Podocarpus species (Xuan, Xu, & Fang, 1995).
Antiproliferative Properties
Nagilactone C demonstrates significant antiproliferative activities. An ethanolic extract of Podocarpus neriifolius, containing Nagilactone C, showed potent activity against human fibrosarcoma and murine colon carcinoma cell lines, suggesting its potential use in cancer research (Shrestha et al., 2001).
Antifungal Activity and Synergistic Effects
Nagilactone C, along with other nagilactones, has been studied for its antifungal properties, particularly against Candida albicans, Saccharomyces cerevisiae, and Pityrosporum ovale. Notably, its activity can be dramatically enhanced by combining it with phenylpropanoids like anethole and isosafrole, highlighting its potential in antifungal therapies (Kubo, Muroi, & Himejima, 1993).
Mechanism of Action in Anticancer Activity
The anticancer activities of Nagilactone C and other related compounds are attributed to multiple mechanisms. These include inhibition of cell proliferation, blockade of epithelial to mesenchymal cell transition, and modulation of the PD-L1 immune checkpoint. Nagilactone C specifically binds to eukaryotic ribosomes, inhibiting protein synthesis, and affects various protein kinases, contributing to its anticancer potential (Bailly, 2020).
Impact on Lung Cancer Cells
Nagilactone E, closely related to Nagilactone C, has been found to increase PD-L1 expression in lung cancer cells through the activation of the JNK-c-Jun axis. This indicates a potential role for Nagilactone C in enhancing PD-1/PD-L1 antibody therapies in lung cancer (Chen et al., 2020).
properties
Molecular Formula |
C31H44O16 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
(1S,8R,9S,12S,14R,16R)-14-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione |
InChI |
InChI=1S/C31H44O16/c1-10(2)23-16-12(5-15(34)45-23)30(3)6-11(7-31(4)26(30)25(19(16)37)47-29(31)41)42-28-22(40)24(18(36)14(9-33)44-28)46-27-21(39)20(38)17(35)13(8-32)43-27/h5,10-11,13-14,17-22,24-28,32-33,35-40H,6-9H2,1-4H3/t11-,13-,14-,17-,18-,19-,20+,21-,22-,24+,25-,26-,27+,28-,30-,31+/m1/s1 |
InChI Key |
YKQPHEVALKDZRP-OWHFWFFCSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(C[C@H](C[C@@]4(C(=O)O3)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)O |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(C2=CC(=O)O1)(CC(CC4(C(=O)O3)C)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)O |
synonyms |
1-deoxynagilactone A-2-O-glucopyranosyl-1-3-glucopyranoside nagilactoside C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




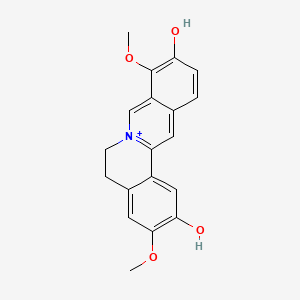
![3-[(E)-2-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]sulfanylethenyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1251734.png)
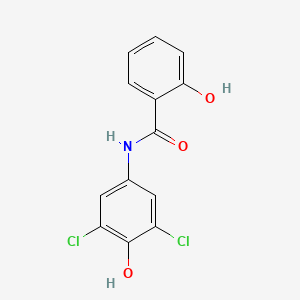
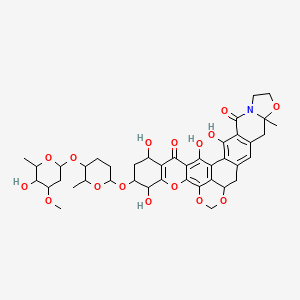
![2,4-Dioxo-4-[5-(benzoylamino)-2-thienyl]butanoic acid](/img/structure/B1251738.png)
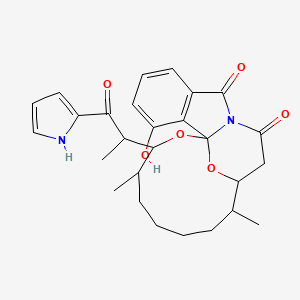
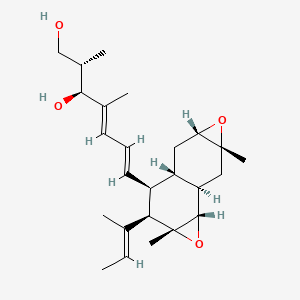

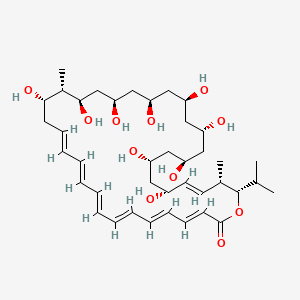
![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)
